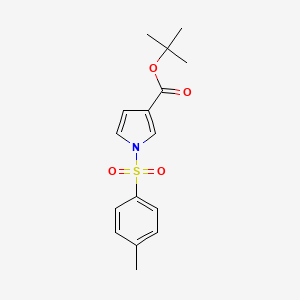
tert-butyl 1-tosyl-1H-pyrrole-3-carboxylate
Katalognummer B8373640
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: WGHUINFTEUZWEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09394297B2
Procedure details


A 3-neck RBF was charged with 1-tosyl-1H-pyrrole-3-carboxylic acid (Astatech, Bristol, Pa.; 2.00 g, 7.54 mmol) and 20 mL anhydrous toluene, and was fitted with a water cooled reflux condenser and heated to reflux under N2. N,N-dimethylformamide di-tert-butyl acetal (Aldrich; 14.46 mL, 60.4 mmol) was added slowly dropwise via addition funnel. The reaction mixture was stirred for 1 h, then the oil bath was turned off, and the reaction mixture was cooled to RT over the weekend. It was partitioned between saturated aq. NaHCO3 and Et2O. The organic layer was washed with saturated aq. NaHCO3 once, saturated aq. NaCl once, and the organics were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The material was treated with DCM and purified by silica gel chromatography (80 g column) using 0-20% EtOAc/hexanes. The product-containing fractions were concentrated to afford tert-butyl 1-tosyl-1H-pyrrole-3-carboxylate (287a; 2.22 g, 6.91 mmol, 92% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.80 (2H, d, J=8.4 Hz), 7.63-7.70 (1H, m), 7.33 (2H, d, J=8.2 Hz), 7.09 (1H, dd, J=3.3, 2.3 Hz), 6.61 (1H, dd, J=3.3, 1.6 Hz), 2.43 (3H, s), 1.53 (9H, s). m/z (ESI, +ve) 266.0 (M+H)+.




Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[S:1]([N:11]1[CH:15]=[CH:14][C:13]([C:16]([OH:18])=[O:17])=[CH:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[C:19]1([CH3:25])[CH:24]=CC=C[CH:20]=1.C(OC(OC(C)(C)C)N(C)C)(C)(C)C>O>[S:1]([N:11]1[CH:15]=[CH:14][C:13]([C:16]([O:18][C:19]([CH3:25])([CH3:24])[CH3:20])=[O:17])=[CH:12]1)([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[CH:9][CH:10]=1)(=[O:2])=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=C(C=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
14.46 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(C)C)OC(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was partitioned between saturated aq. NaHCO3 and Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated aq. NaHCO3 once
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
saturated aq. NaCl once, and the organics were dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The material was treated with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography (80 g column)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The product-containing fractions were concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=C(C=C1)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.91 mmol | |
| AMOUNT: MASS | 2.22 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
